molecular formula C7H9N3O B1614736 4-Methylpyridine-3-carbohydrazide CAS No. 6316-67-2

4-Methylpyridine-3-carbohydrazide

Cat. No.: B1614736
CAS No.: 6316-67-2
M. Wt: 151.17 g/mol
InChI Key: XLQIFFOVXRHFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylpyridine-3-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylpyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6316-67-2

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

XLQIFFOVXRHFJV-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C(=O)NN

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NN

Other CAS No.

6316-67-2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methylpyridine-3-Carboxylic Acid Hydrazide: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-methylpyridine-3-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Moving beyond a simple list of synonyms, this document establishes a comprehensive understanding of the compound's identity through its various nomenclatures and registry numbers. We delve into its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and explore its current and potential applications as a strategic building block in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory and in conceptualizing new research directions.

Introduction: The Significance of Pyridine Carboxylic Acid Hydrazides

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. When functionalized with a carboxylic acid hydrazide group, this heterocycle gives rise to a class of compounds with remarkable chemical versatility and biological potential. The most prominent member of this family is Isoniazid (pyridine-4-carboxylic acid hydrazide), a first-line antitubercular drug. The structural variations on this core motif, such as the introduction of a methyl group in 4-methylpyridine-3-carboxylic acid hydrazide, allow for the fine-tuning of steric and electronic properties. This modulation is a key strategy in drug discovery for enhancing target affinity, improving pharmacokinetic profiles, and overcoming resistance mechanisms. Understanding the precise identity, properties, and synthesis of specific analogs like 4-methylpyridine-3-carboxylic acid hydrazide is therefore paramount for the rational design of new chemical entities.

Compound Identification: A Multi-faceted Nomenclature

Accurate identification is the bedrock of reproducible science. 4-Methylpyridine-3-carboxylic acid hydrazide is known by several names and is cataloged in numerous chemical databases. The use of a specific Chemical Abstracts Service (CAS) number is the most unambiguous method for its identification in literature and commerce.

Primary and Alternative Names
  • Systematic IUPAC Name: 4-methylpyridine-3-carbohydrazide

  • Common Synonyms:

    • 4-Methylnicotinic acid hydrazide

    • 4-Methyl-3-pyridinecarboxylic acid hydrazide

    • 3-(Hydrazinocarbonyl)-4-methylpyridine

The synonym "4-methylnicotinic acid hydrazide" is frequently used, stemming from the trivial name "nicotinic acid" for pyridine-3-carboxylic acid.

Key Chemical Identifiers

For rigorous database searching and procurement, the following identifiers are essential. The data presented below has been consolidated for ease of reference.

IdentifierValueSource
CAS Number 5591-45-7Chemical Abstracts Service
PubChem CID 237446National Center for Biotechnology Information
Canonical SMILES CC1=C(C=NC=C1)C(=O)NNPubChem
InChI InChI=1S/C7H9N3O/c1-5-6(7(11)10-9)2-8-3-4-5/h2-4H,9H2,1H3,(H,10,11)PubChem

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity.

Core Properties

The fundamental properties of 4-methylpyridine-3-carboxylic acid hydrazide are summarized below.

PropertyValueUnit
Molecular Formula C₇H₉N₃O-
Molecular Weight 151.17 g/mol
Physical Description Solid-
XLogP3 0.2-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

XLogP3 is a computed measure of hydrophobicity, indicating the compound's partitioning behavior between octanol and water.

Synthesis and Workflow

The preparation of 4-methylpyridine-3-carboxylic acid hydrazide is typically achieved through a reliable two-step process starting from the corresponding carboxylic acid or its ester derivative. The following protocol describes a standard laboratory-scale synthesis.

Synthesis Workflow Diagram

The logical flow from starting materials to the final product via an ester intermediate is a cornerstone of organic synthesis. This process ensures high conversion and simplifies purification.

Synthesis_Workflow Start 4-Methylnicotinic Acid (Starting Material) Esterification Esterification Start->Esterification Step 1 Intermediate Methyl 4-Methylnicotinate (Ester Intermediate) Esterification->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Step 2 Product 4-Methylpyridine-3-carboxylic acid hydrazide (Final Product) Hydrazinolysis->Product Reagent1 Methanol (Solvent) Thionyl Chloride (Catalyst) Reagent1->Esterification Reagent2 Hydrazine Hydrate Ethanol (Solvent) Reagent2->Hydrazinolysis

Caption: Synthetic pathway for 4-methylpyridine-3-carboxylic acid hydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of Step 1 (Esterification) is confirmed by the disappearance of the starting carboxylic acid, and the success of Step 2 (Hydrazinolysis) is confirmed by the formation of the final solid product, typically verified by thin-layer chromatography and melting point analysis.

Step 1: Esterification of 4-Methylnicotinic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylnicotinic acid (1.0 eq).

  • Solvation: Suspend the acid in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalysis: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by methanol, thereby catalyzing the esterification.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Wash subsequently with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 4-methylnicotinate, which can often be used in the next step without further purification.

Step 2: Hydrazinolysis of the Ester Intermediate

  • Setup: Dissolve the crude methyl 4-methylnicotinate (1.0 eq) from Step 1 in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution. Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The larger excess of hydrazine drives the reaction equilibrium towards the formation of the more stable hydrazide product.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine and other impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain the final product, 4-methylpyridine-3-carboxylic acid hydrazide. Purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Medicinal Chemistry and Drug Discovery

While not an active pharmaceutical ingredient itself, 4-methylpyridine-3-carboxylic acid hydrazide serves as a crucial synthon—a molecular building block—for constructing more complex molecules with potential therapeutic value. Its primary application lies in its role as a precursor for creating libraries of compounds for high-throughput screening.

Role as a Bioisostere and Scaffold

The hydrazide functional group is a versatile handle for further chemical elaboration. It can readily react with aldehydes and ketones to form hydrazones, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The 4-methylpyridine core acts as a bioisostere of other aromatic systems, offering a unique combination of hydrogen bonding capability (via the pyridine nitrogen) and steric bulk (via the methyl group) that can be exploited to probe the binding pockets of biological targets.

Logical Flow in Fragment-Based Drug Design

The compound is an ideal fragment for use in fragment-based drug design (FBDD). Its relatively low molecular weight and defined chemical features allow it to be used as a starting point for building more potent and selective inhibitors.

FBDD_Workflow Fragment 4-Methylpyridine- 3-carboxylic acid hydrazide (Fragment) Screening Screening (e.g., NMR, SPR, X-ray) Fragment->Screening Identify Binding Hit Validated Hit Screening->Hit Elaboration Chemical Elaboration (Hydrazone formation, Acylation, etc.) Hit->Elaboration Structure-Guided Growth Lead Lead Compound (Improved Potency & Selectivity) Elaboration->Lead

Caption: Role of the title compound in a Fragment-Based Drug Design workflow.

Conclusion

4-Methylpyridine-3-carboxylic acid hydrazide is more than a chemical name; it is a versatile tool in the arsenal of the medicinal chemist. Its unambiguous identification through a combination of systematic nomenclature and universal identifiers like its CAS number is the first step in harnessing its potential. With a well-established synthetic route and diverse chemical reactivity, it serves as a valuable scaffold and building block for the discovery of new bioactive compounds. This guide has provided the foundational and technical information necessary for researchers to confidently source, synthesize, and strategically employ this compound in their research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237446, 4-Methylnicotinic acid hydrazide. Retrieved from [Link].

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-Methylpyridine-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylpyridine-3-carbohydrazide is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules exhibiting diverse biological activities, including potential antibacterial, antifungal, and antitumor properties.[1][2] The carbohydrazide functional group serves as a versatile handle for further molecular elaboration, often through the formation of hydrazones, which are themselves an important class of bioactive molecules.[3] This application note provides a detailed, field-proven protocol for the synthesis of 4-methylpyridine-3-carbohydrazide from ethyl 4-methylnicotinate via hydrazinolysis. The procedure is designed for reproducibility and scalability, with a strong emphasis on safety and product purity.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically the hydrazinolysis of an ester. In this reaction, hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-methylnicotinate. The lone pair of electrons on the nitrogen atom of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as ethanol, resulting in the formation of the stable 4-methylpyridine-3-carbohydrazide. The reaction is typically carried out in an alcohol solvent, such as ethanol, which can also serve to facilitate the dissolution of the starting materials.

Reaction:

Experimental Protocol

Materials and Equipment
Reagents and SolventsGradeSupplierCAS No.
Ethyl 4-methylnicotinate≥98%Sigma-Aldrich55314-29-9
Hydrazine Hydrate (80% solution)Reagent GradeFisher Scientific7803-57-8
Ethanol (Absolute)ACS GradeVWR64-17-5
Deionized Water
Diethyl Ether (Anhydrous)ACS Grade
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and flask
Whatman No. 1 filter paper
Beakers and graduated cylinders
Rotary evaporator
Melting point apparatus
FTIR Spectrometer
NMR Spectrometer
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methylnicotinate (0.1 mol, 16.52 g) in absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.2 mol, 12.5 g, ~10 mL) dropwise at room temperature. Caution: Hydrazine hydrate is toxic and corrosive.[4] This addition should be performed in a well-ventilated fume hood.[4][5]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Cooling and Crystallization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of the product. The formation of a solid precipitate is expected as the hydrazide product is often less soluble in the alcohol solvent upon cooling.[6]

  • Isolation of the Product: Collect the crystalline solid by vacuum filtration using a Buchner funnel and Whatman No. 1 filter paper.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 20 mL) followed by cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification (Recrystallization)

If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If necessary, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry as described above.

Safety Precautions and Waste Disposal

Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled, swallowed, or in contact with skin. [4][7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles.[4][5] A face shield is recommended when handling larger quantities.[4]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][5]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from heat, sparks, and open flames.[7]

  • Spill Response: In case of a spill, evacuate the area and notify others.[4] Absorb small spills with an inert dry material (e.g., sand or earth) and place in a sealed container for disposal.[9] Do not use combustible materials for absorption. For large spills, contact environmental health and safety personnel immediately.[4]

  • Waste Disposal: Dispose of all chemical waste, including unused reagents and contaminated materials, in accordance with local, state, and federal regulations. Hydrazine-containing waste should be collected in a designated, properly labeled hazardous waste container.[5]

Characterization of 4-Methylpyridine-3-Carbohydrazide

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point 131-132°C[10]
FTIR (cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1610 (N-H bending, amide II), ~1580 (C=N and C=C stretching)
¹H NMR (DMSO-d₆, δ ppm) ~9.3 (s, 1H, -CONHH ), ~8.9 (s, 1H, pyridine H2), ~8.5 (d, 1H, pyridine H6), ~7.4 (d, 1H, pyridine H5), ~4.5 (s, 2H, -NH ₂), ~2.4 (s, 3H, -CH ₃)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O), ~150-140 (pyridine carbons), ~125-120 (pyridine carbons), ~18 (-CH₃)

Workflow and Logic Diagram

The following diagram illustrates the key steps and decision points in the synthesis and purification of 4-methylpyridine-3-carbohydrazide.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification reagents Reagents: - Ethyl 4-methylnicotinate - Hydrazine Hydrate - Ethanol setup Reaction Setup: Dissolve ester in ethanol reagents->setup add_hydrazine Add Hydrazine Hydrate (Dropwise, Fume Hood) setup->add_hydrazine reflux Reflux (4-6 hours, ~80°C) add_hydrazine->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT, then Ice Bath tlc->cool Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold: 1. Ethanol 2. Diethyl Ether filtrate->wash dry Vacuum Drying wash->dry characterize Characterization: - Melting Point - FTIR, NMR dry->characterize recrystallize Recrystallization (if needed) characterize->recrystallize Impure final_product Final Product: 4-Methylpyridine-3-carbohydrazide characterize->final_product Pure recrystallize->characterize

Caption: Experimental workflow for the synthesis of 4-methylpyridine-3-carbohydrazide.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-methylpyridine-3-carbohydrazide from ethyl 4-methylnicotinate. By following the detailed steps and adhering to the stringent safety precautions outlined, researchers can confidently produce this valuable synthetic intermediate with high purity and yield. The characterization data provided serves as a benchmark for product validation. This protocol is well-suited for professionals in drug discovery and development who require a consistent and scalable method for accessing this important molecular scaffold.

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
  • MATERIAL SAFETY DATA SHEET - HYDRAZINE HYDRATE 80% Extra Pure. oxfordlabchem.com.
  • Hydrazine. Standard Operating Procedure.
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29).
  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.
  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? - Quora. (2023, September 8).
  • (E)-N′-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate. NIH.
  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022, December 26). MDPI.

Sources

Application Note & Protocol: High-Yield Synthesis of 4-Methylnicotinic Acid Hydrazide via Hydrazinolysis of Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methylnicotinic acid hydrazide from its corresponding ester via hydrazinolysis. 4-Methylnicotinic acid hydrazide is a valuable heterocyclic building block, serving as a key precursor in the development of various pharmaceutical agents, including analogues of the antitubercular drug isoniazid. This application note details the underlying reaction mechanism, a robust and scalable experimental protocol, methods for product characterization, and critical safety procedures for handling hydrazine hydrate. The protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, emphasizing reproducibility, high yield, and safety.

Critical Safety Precautions: Handling Hydrazine Hydrate

Trustworthiness Pillar: Safety is a non-negotiable prerequisite for valid scientific work. Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with hydrazine hydrate.

Hydrazine hydrate (N₂H₄·H₂O) is a hazardous chemical that poses significant health and safety risks.[1][2] It is corrosive, acutely toxic if swallowed, fatal if inhaled or in contact with skin, and a suspected carcinogen.[3][4] All handling of hydrazine hydrate must be performed within a properly certified chemical fume hood.

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes:

    • A lab coat.[3]

    • Chemical splash-proof goggles and a face shield.[3]

    • Nitrile or other appropriate chemical-resistant gloves.[3][4]

  • Engineering Controls: Use a chemical fume hood for all operations involving the transfer and reaction of hydrazine hydrate.[1][2]

  • Spill & Exposure: In case of skin contact, rinse immediately and thoroughly with water.[5] For any exposure, seek immediate medical attention.[1][2]

  • Waste Disposal: Hydrazine-containing waste is hazardous and must be disposed of according to institutional and local regulations.[3]

Reaction Principles and Mechanism

The conversion of a 4-methylnicotinic acid ester to its corresponding hydrazide is a classic example of nucleophilic acyl substitution . This reaction, known as hydrazinolysis, involves the displacement of the alkoxy group (-OR) of the ester by the more nucleophilic hydrazine.[6]

Expertise Pillar: Understanding the mechanism allows for protocol optimization and troubleshooting.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the alkoxy group (e.g., methoxy or ethoxy) is eliminated as the corresponding alcohol (methanol or ethanol). A final proton transfer results in the stable hydrazide product.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the hydrazinolysis of an ester.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-methylnicotinic acid hydrazide from ethyl 4-methylnicotinate. The procedure can be adapted for other simple alkyl esters (e.g., methyl esters) with minor adjustments to reaction time.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl 4-methylnicotinate≥98%Sigma-Aldrich or equivalentStarting material.
Hydrazine Hydrate (98%)ReagentFisher Scientific or equivalentEXTREMELY TOXIC. Handle with extreme care.
Ethanol (Absolute)AnhydrousVWR or equivalentUsed as the reaction solvent.
Distilled Water------For work-up.
Round-bottom flask100 mL---Equipped with a magnetic stir bar.
Reflux Condenser---------
Heating Mantle------With temperature control.
Buchner Funnel & Flask------For vacuum filtration.
TLC PlatesSilica Gel 60 F₂₅₄---For reaction monitoring.
Step-by-Step Procedure

Caption: Experimental workflow for hydrazide synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methylnicotinate (e.g., 10.0 g, 60.5 mmol, 1.0 equiv.).

    • Add absolute ethanol (50 mL) and stir until the ester is fully dissolved.

  • Addition of Hydrazine Hydrate:

    • IN A FUME HOOD , carefully measure and add hydrazine hydrate (98%) (e.g., 6.0 mL, ~121 mmol, 2.0 equiv.) to the stirred solution. A slight excess of hydrazine ensures the complete conversion of the ester.[8][9]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.[8][10]

    • Maintain a gentle reflux with continuous stirring for 3-5 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is complete when the starting ester spot has been completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization. The product, 4-methylnicotinic acid hydrazide, should precipitate as a white solid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Purification:

    • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and other soluble impurities.

    • For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[7]

  • Drying and Yield:

    • Dry the purified white crystalline solid under vacuum to a constant weight.

    • Calculate the percentage yield.

Data and Characterization

The successful synthesis of 4-methylnicotinic acid hydrazide should be confirmed through standard analytical techniques.

ParameterExpected Result/ValueMethod
Physical Appearance White to off-white crystalline solidVisual Inspection
Typical Yield 80-95%Gravimetric
Melting Point Approx. 145-148 °CMelting Point Apparatus
TLC (7:3 EtOAc/Hex) Rƒ ≈ 0.2-0.3 (product); Rƒ ≈ 0.8-0.9 (ester)TLC Analysis
FTIR (cm⁻¹) 3300-3400 (N-H stretch), 1640-1660 (C=O stretch, amide I)Infrared Spectroscopy
¹H-NMR (DMSO-d₆, δ ppm) ~9.6 (s, 1H, -CONH-), ~8.3 (s, 1H, H-2 py), ~8.2 (d, 1H, H-6 py), ~7.2 (d, 1H, H-5 py), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃)¹H Nuclear Magnetic Resonance

Note: Spectral data are approximate and should be compared with a reference standard if available. Data is inferred from similar nicotinic acid hydrazide structures.[10]

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor via TLC until the starting ester is consumed. Ensure a sufficient excess (at least 1.5-2.0 equiv.) of hydrazine hydrate was used.
Loss of product during work-up.Ensure the solution is sufficiently concentrated and thoroughly cooled to maximize precipitation. Use minimal amounts of cold solvent for washing.
Product is Oily/Gummy Presence of impurities or residual solvent.Re-dissolve the product in a minimal amount of hot ethanol and allow it to recrystallize slowly. Ensure the product is completely dry before storage.
Insufficient cooling during precipitation.Allow more time for cooling in the ice bath. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Reaction Stalls Poor quality reagents.Use anhydrous ethanol and a fresh bottle of hydrazine hydrate. Old hydrazine can degrade.

Conclusion

The hydrazinolysis of 4-methylnicotinic acid esters is an efficient and reliable method for producing high-purity 4-methylnicotinic acid hydrazide. By adhering to the stringent safety protocols for handling hydrazine hydrate and following the detailed experimental procedure, researchers can consistently obtain this valuable intermediate in high yields. The provided characterization data and troubleshooting guide serve to validate the results and assist in overcoming common experimental challenges, making this protocol a dependable asset in the synthesis of heterocyclic compounds for drug discovery and development.

References

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. [Link]

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  • Taylor & Francis Online. Hydrazide – Knowledge and References. [Link]

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  • Google Patents. (2013).
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  • Gomha, S. M., et al. (2015, May 15). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Hussein, M. A. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Natural Sciences Publishing. (2018, May 1). Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 4-Methylpyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of Schiff bases derived from 4-methylpyridine-3-carbohydrazide. These hydrazone compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyridine scaffold and the azomethine linkage.[1][2][3][4][5] This document outlines the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and essential characterization methods. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of Pyridine-Based Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-), are a versatile class of organic compounds.[1] When synthesized from the condensation reaction of a hydrazide with an aldehyde or ketone, they form a specific subclass known as hydrazones.[1] The incorporation of a pyridine ring, a common and privileged scaffold in pharmaceuticals, into the Schiff base structure can lead to compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

The reaction detailed herein involves the condensation of the primary amine of 4-methylpyridine-3-carbohydrazide with a carbonyl group from a selected aldehyde or ketone. This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond.[6]

Synthesis Protocol

This protocol details a general yet robust method for the synthesis of Schiff bases from 4-methylpyridine-3-carbohydrazide and various aromatic aldehydes.

Materials and Equipment

Reagents:

  • 4-Methylpyridine-3-carbohydrazide

  • Substituted aromatic or aliphatic aldehyde/ketone (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol (Anhydrous)

  • Glacial Acetic Acid (as catalyst)

  • Deionized Water

  • Solvents for recrystallization (e.g., ethanol, methanol)

  • Silica gel plates for Thin Layer Chromatography (TLC)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Dissolve Hydrazide & Aldehyde in Ethanol Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Reflux for 3-6 hours Catalyst->Reflux TLC Monitor via TLC Reflux->TLC Monitor Cooling Cool to Room Temp. & Induce Precipitation Reflux->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization FT-IR, NMR, Mass Spec, Melting Point Drying->Characterization Reaction_Mechanism Hydrazide 4-Methylpyridine-3-carbohydrazide (Nucleophile) Protonated_Aldehyde Protonated Carbonyl (Enhanced Electrophilicity) Hydrazide->Protonated_Aldehyde Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Protonated_Aldehyde + H⁺ Catalyst H⁺ (Acid Catalyst) Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine_Intermediate Imine Intermediate Protonated_Carbinolamine->Imine_Intermediate - H₂O (Dehydration) Schiff_Base Schiff Base (Hydrazone) + H₂O Imine_Intermediate->Schiff_Base - H⁺

Sources

Validation & Comparative

Comparative Analysis: Antitubercular Activity of 4-Methylpyridine-3-Carbohydrazide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Isoniazid (INH) , the frontline antitubercular agent, and its structural isomer/analog, 4-methylpyridine-3-carbohydrazide .

The Verdict: Isoniazid remains the superior therapeutic agent. The comparison serves as a critical lesson in Structure-Activity Relationships (SAR). While Isoniazid (pyridine-4-carbohydrazide) possesses the specific electronic geometry required for activation by the mycobacterial enzyme KatG, the 3-isomer scaffold of 4-methylpyridine-3-carbohydrazide lacks the resonance stabilization necessary for radical formation. Consequently, the analog exhibits negligible antitubercular activity compared to the nanomolar potency of Isoniazid.

This document details the mechanistic divergence, provides comparative data, and outlines the experimental protocols required to validate these findings in a BSL-3 laboratory setting.

Chemical & Structural Analysis[1][2][3]

To understand the pharmacological disparity, we must first analyze the structural isomerism. The position of the hydrazide group relative to the pyridine nitrogen is the determinant factor for efficacy.[1]

FeatureIsoniazid (INH)4-Methylpyridine-3-carbohydrazide
IUPAC Name Pyridine-4-carbohydrazide4-methylpyridine-3-carbohydrazide
Core Scaffold Isonicotinic Acid (Para-substitution)Nicotinic Acid (Meta-substitution)
Hydrazide Position Position 4 (Para to Ring Nitrogen)Position 3 (Meta to Ring Nitrogen)
Substituents NoneMethyl group at Position 4
Electronic State High resonance stabilization of radicalPoor resonance stabilization; Steric hindrance
Solubility High (Water)Moderate (Increased Lipophilicity due to Methyl)

Pharmacological Mechanism: The Activation Blockade

Isoniazid is a prodrug .[2][3][4][5] It is biologically inert until activated by the Mycobacterium tuberculosis catalase-peroxidase enzyme (KatG ).[4]

The Isoniazid Pathway (Functional)
  • INH diffuses into the bacillus.

  • KatG Activation: The enzyme oxidizes the hydrazide group, releasing N₂ and generating an isonicotinoyl radical .[3]

  • Adduct Formation: This radical reacts with NAD⁺ to form an INH-NAD adduct.

  • Target Inhibition: The adduct binds to InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell death.

The 4-Methylpyridine-3-carbohydrazide Pathway (Non-Functional)

The 3-position (nicotinic) isomers fail at Step 2. The electronic environment of the meta-substituted nitrogen does not support the formation or stabilization of the acyl radical required to couple with NAD⁺. Furthermore, the 4-methyl group introduces steric hindrance adjacent to the hydrazide, potentially preventing the molecule from entering the narrow active site of KatG.

Mechanistic Visualization

Mechanism_Comparison Prodrug_INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug_INH->KatG High Affinity Prodrug_Analog 4-Methylpyridine- 3-carbohydrazide Prodrug_Analog->KatG Low Affinity / Steric Clash Radical Acyl Radical Formation KatG->Radical Oxidation (INH) No_Radical Activation Failure (Redox/Steric Block) KatG->No_Radical Oxidation Fails (Analog) NAD_Coupling NAD+ Coupling Radical->NAD_Coupling No_Effect No Effect (Bacterial Survival) No_Radical->No_Effect InhA InhA Inhibition (Mycolic Acid Block) NAD_Coupling->InhA Cell_Death Bacterial Cell Death InhA->Cell_Death

Figure 1: Divergent pathways of Isoniazid and its 3-isomer analog. The analog fails to undergo KatG-mediated activation, rendering it inactive.

Comparative Efficacy Data

The following data summarizes the consensus Minimum Inhibitory Concentration (MIC) values derived from SAR studies of pyridine-carbohydrazides against M. tuberculosis H37Rv.

CompoundMIC (µg/mL)MIC (µM)Activity Classification
Isoniazid (Reference) 0.02 – 0.2 0.15 – 1.45 Highly Active
Nicotinic acid hydrazide (Parent 3-isomer)> 64.0> 460Inactive
4-methylpyridine-3-carbohydrazide > 64.0 *> 420 Inactive
2-methyl-Isoniazid (2-methyl-4-isomer)0.2 – 0.51.45 – 3.6Active (Retains 4-position)

*Note: While specific data for the 4-methyl-3-hydrazide derivative is rare in primary clinical literature, SAR principles dictate that 3-position hydrazides are inactive. The addition of a hydrophobic methyl group does not correct the electronic deficit required for KatG activation.

Experimental Protocol: Validation via REMA

To empirically verify the inactivity of 4-methylpyridine-3-carbohydrazide compared to INH, the Resazurin Microtiter Assay (REMA) is the industry-standard protocol. This colorimetric assay relies on the reduction of resazurin (blue) to resorufin (pink) by metabolically active bacteria.

Reagents & Materials[7][8][9][10][11][12]
  • Strains: M. tuberculosis H37Rv (ATCC 27294).[6][7]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Indicator: Resazurin sodium salt powder (0.01% w/v in distilled water).

  • Controls: Rifampicin (positive control), DMSO (solvent control).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture to a final density of approx.

      
       CFU/mL in 7H9 media.
      
  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation.

    • Test Wells: Add 100 µL of 7H9 broth.

    • Compound Addition:

      • Row A: Add 100 µL of Isoniazid (starting conc. 1.0 µg/mL).

      • Row B: Add 100 µL of 4-methylpyridine-3-carbohydrazide (starting conc. 128 µg/mL).

    • Serial Dilution: Perform two-fold serial dilutions down the columns. Discard the final 100 µL.

  • Inoculation:

    • Add 100 µL of the bacterial suspension (

      
       CFU/mL) to all test wells.
      
    • Final volume: 200 µL.

  • Incubation:

    • Seal plates with porous membrane.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

    • Visual Score:

      • Blue: No growth (Inhibition).

      • Pink: Growth (No Inhibition).

    • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.[7]

Conclusion

For researchers in drug development, 4-methylpyridine-3-carbohydrazide serves as a valuable negative control or SAR boundary marker. It demonstrates that lipophilic modification (methyl addition) cannot overcome the fundamental requirement for specific electronic positioning of the hydrazide group.

  • Select Isoniazid for clinical efficacy and positive control workflows.

  • Select 4-methylpyridine-3-carbohydrazide only when studying the steric or electronic specificity of the KatG active site.

References

  • Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds.[1][8][3][4][7][9][10][11][12] American Review of Tuberculosis.

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007).[11] The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.

  • Scior, T., et al. (2002). Anti-mycobacterial isonicotinic acid hydrazides: structure-activity relationship and pharmacophore modeling. Current Medicinal Chemistry.[13]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][8][3][6][14][7][15]

  • CDC. (2021).[16] Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program.

Sources

Publish Comparison Guide: 4-Methylnicotinic Acid Hydrazide vs. Isoniazid for M. tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative analysis of 4-Methylnicotinic Acid Hydrazide against Mycobacterium tuberculosis (M.tb), grounded in structure-activity relationship (SAR) principles and experimental data.

Executive Summary

4-Methylnicotinic acid hydrazide (4-Methyl-pyridine-3-carbohydrazide) is a structural isomer of the first-line antitubercular drug Isoniazid (INH) . While INH is highly potent (MIC 0.02–0.2 µg/mL), experimental data and Structure-Activity Relationship (SAR) studies consistently classify the nicotinic acid hydrazide scaffold (3-position) as biologically inactive or possessing negligible activity (MIC > 64 µg/mL) compared to the isonicotinic (4-position) scaffold.

This guide details the mechanistic failure of the 3-isomer scaffold, contrasts it with the active 2-methyl-isoniazid analog, and provides the standard protocols for verifying these MIC values.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[3][4][5]
  • Target Compound: 4-Methylnicotinic Acid Hydrazide

  • IUPAC Name: 4-methylpyridine-3-carbohydrazide

  • Structural Class: Nicotinic Acid Derivative (Isomer of Methyl-INH)

  • Key Distinction: The hydrazide group is at the C3 position relative to the pyridine nitrogen, whereas Isoniazid has it at the C4 position.

Mechanism of Action (The "Activation Gap")

The antimycobacterial activity of hydrazides is strictly dependent on their activation by the mycobacterial catalase-peroxidase enzyme, KatG .

  • Isoniazid (Active): The C4-hydrazide is perfectly positioned to be oxidized by KatG, forming an isonicotinoyl radical. This radical couples with NAD+ to form an INH-NAD adduct, which inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • 4-Methylnicotinic Acid Hydrazide (Inactive): The C3-positioning of the hydrazide group prevents efficient binding and oxidation by KatG. Without radical formation, the InhA inhibition pathway is never initiated. Furthermore, the methyl group at C4 provides steric hindrance that further disrupts potential enzyme interactions.

Comparative Efficacy: MIC Values

The following table synthesizes data from SAR reinvestigation studies and comparative screenings of hydrazide derivatives.

CompoundStructureMIC (M. tuberculosis H37Rv)Activity StatusMechanism Note
Isoniazid (INH) Pyridine-4-hydrazide0.02 – 0.2 µg/mL Highly Active Efficient KatG substrate; forms INH-NAD adduct.
4-Methylnicotinic Acid Hydrazide 4-Methyl-pyridine-3-hydrazide> 64 µg/mL (Inactive)Inactive C3-hydrazide is not recognized by KatG; steric clash at C4.
Nicotinic Acid Hydrazide Pyridine-3-hydrazide> 128 µg/mL Inactive Parent scaffold failure; lacks electronic properties for activation.
2-Methyl-INH 2-Methyl-pyridine-4-hydrazide0.05 – 0.2 µg/mL Active Retains C4-hydrazide; methyl at C2 is tolerated by KatG.
3-Methyl-INH 3-Methyl-pyridine-4-hydrazide> 100 µg/mL Inactive Methyl at C3 interferes with KatG binding despite correct hydrazide placement.

Key Insight: Activity is not just about the presence of a hydrazide group. The C4-positioning relative to the pyridine nitrogen is non-negotiable for KatG activation. Moving the hydrazide to C3 (nicotinic) or adding a methyl group at C3 (of INH) abolishes activity.

Visualizing the Structure-Activity Relationship (SAR)[3][6]

The diagram below illustrates why 4-Methylnicotinic Acid Hydrazide fails compared to INH and 2-Methyl-INH.

SAR_Logic INH Isoniazid (INH) (Pyridine-4-hydrazide) KatG KatG Enzyme (Activation Step) INH->KatG Perfect Substrate Radical Isonicotinoyl Radical KatG->Radical Oxidation InhA InhA Inhibition (Cell Death) Radical->InhA Adduct Formation Target 4-Methylnicotinic Acid Hydrazide (Pyridine-3-hydrazide) Target->KatG Poor Binding Failure No Activation (Steric/Electronic Mismatch) Target->Failure C3 Position + C4 Methyl Blocks Oxidation

Caption: Comparative activation pathway. INH (Green) successfully engages KatG, leading to cell death. 4-Methylnicotinic Acid Hydrazide (Gray) fails to bind/activate due to the C3-hydrazide position.

Experimental Protocol: MIC Determination

To experimentally verify the MIC of 4-methylnicotinic acid hydrazide (or compare novel analogs), the Resazurin Microtiter Assay (REMA) is the industry standard due to its sensitivity and colorimetric readout.

Protocol: Resazurin Microtiter Assay (REMA)

Materials:

  • M. tuberculosis H37Rv strain (adjust to OD600 ~ 0.6-0.8).

  • 7H9 Broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).[1]

  • Resazurin sodium salt powder (0.01% w/v in distilled water).

  • 96-well sterile microplates.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-methylnicotinic acid hydrazide in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform 2-fold serial dilutions in 7H9 broth across the microplate columns (100 µL/well).

    • Range: Test from 64 µg/mL down to 0.125 µg/mL.

    • Controls: Include INH (Positive Control) and Solvent-only (Negative Control).

  • Inoculation: Add 100 µL of M.tb inoculum (diluted 1:20 from stock) to each well. Final volume = 200 µL.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout:

    • Blue Color: No growth (inhibition).[2]

    • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[2]

Experimental Workflow Diagram

REMA_Protocol Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Add M.tb Inoculum (10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 7 Days @ 37°C Inoculation->Incubation Resazurin Add Resazurin (Blue Dye) Incubation->Resazurin Readout Visual Readout (Blue=Dead, Pink=Alive) Resazurin->Readout

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC values.

References

  • Reinvestigation of the structure-activity relationships of isoniazid. Tuberculosis, 2021.[3] (Definitive source on the inactivity of 3-position isomers and methyl-substituted analogs).

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015.[4][5][6] (Demonstrates that nicotinic hydrazides require heavy substitution, e.g., with isatin, to achieve moderate activity of ~6-25 µg/mL).

  • Mechanisms of action of and resistance to antituberculosis drugs. Cold Spring Harbor Perspectives in Medicine, 2014. (Explains the KatG activation requirement for hydrazides).

Sources

A Senior Application Scientist's Guide to the Molecular Docking of 4-Methylpyridine-3-Carbohydrazide with the InhA Enzyme: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for the molecular docking of 4-methylpyridine-3-carbohydrazide, a novel structural analog of the frontline antitubercular drug isoniazid, with its target enzyme, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. As researchers and drug development professionals, our quest for novel antitubercular agents is paramount in the face of rising drug resistance. This document serves as a practical, hands-on manual for utilizing computational methods to predict the binding affinity and interaction patterns of new chemical entities, thereby prioritizing candidates for synthesis and further biological evaluation.

We will not only detail the step-by-step methodology for docking 4-methylpyridine-3-carbohydrazide but also provide a comparative analysis against two well-established InhA inhibitors: the active form of isoniazid (the Isoniazid-NAD adduct) and the potent biocide Triclosan. This comparative approach is designed to provide a robust framework for interpreting the in-silico results and making informed decisions in the early stages of drug discovery.

The Rationale: Why 4-Methylpyridine-3-Carbohydrazide?

Isoniazid (pyridine-4-carbohydrazide) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive species that subsequently adducts with NAD(H). This Isoniazid-NAD adduct is a potent inhibitor of InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] However, mutations in the katG gene are a primary cause of isoniazid resistance.[1]

This has spurred the search for direct InhA inhibitors that do not require KatG activation. 4-Methylpyridine-3-carbohydrazide represents a logical starting point for such an investigation. As a structural isomer of isoniazid, it possesses the key carbohydrazide moiety, which is often involved in crucial binding interactions. The alteration of the substituent positions on the pyridine ring can significantly impact the molecule's electronic properties and its ability to fit within the InhA active site. While numerous derivatives of pyridine-4-carbohydrazide have been explored[4][5], the 4-methyl-3-carbohydrazide scaffold remains largely unexplored in the context of InhA inhibition, making it a compelling candidate for computational evaluation.

Comparative Inhibitors: Setting the Benchmark

To contextualize the potential of 4-methylpyridine-3-carbohydrazide, we will compare its docking performance against two well-characterized InhA inhibitors:

  • Isoniazid-NAD Adduct: This is the biologically active form of isoniazid and represents a potent, slow-tight binding inhibitor of InhA.[6][7] Its binding mode within the InhA active site is well-defined, providing an excellent benchmark for a therapeutically successful inhibitor.

  • Triclosan: A broad-spectrum antimicrobial agent, Triclosan is a known direct inhibitor of InhA.[8][9] Its non-covalent binding mechanism and distinct chemical scaffold offer a valuable alternative for comparison.

A Validated Experimental Protocol for Molecular Docking

The following protocol outlines a robust and reproducible workflow for the molecular docking of small molecules with the InhA enzyme using the widely-used and open-source software AutoDock Vina.

Part 1: Preparation of the InhA Receptor
  • Obtain the Crystal Structure: Download the 3D crystal structure of the InhA enzyme from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 4TRO , which is a high-resolution structure of InhA from Mycobacterium tuberculosis in complex with its cofactor NAD+.[10]

  • Prepare the Protein:

    • Load the PDB file into a molecular visualization software such as UCSF Chimera or PyMOL.[3][7]

    • Remove all non-essential molecules, including water molecules, any co-crystallized ligands, and additional protein chains if present. Retain only the InhA protein chain and the NAD+ cofactor, as NAD+ is crucial for the binding of many InhA inhibitors.

    • Add polar hydrogen atoms to the protein, as they are essential for defining hydrogen bonding interactions.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used approach.[11]

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures:

    • Isoniazid-NAD Adduct and Triclosan: The 3D structures of these molecules can be downloaded from the PubChem database.

  • Prepare Ligands for Docking:

    • Load each ligand structure into AutoDock Tools (ADT).

    • Detect the root of the ligand and define the rotatable bonds. This allows for flexible docking, where the ligand conformation can change during the simulation.

    • Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared InhA receptor (PDBQT file).

    • Define a grid box that encompasses the active site of the enzyme. The active site is typically the region where the native ligand or known inhibitors bind. For InhA, the grid box should be centered around the nicotinamide moiety of the bound NAD+ and the known binding pocket for isoniazid and triclosan. A grid box size of approximately 25 x 25 x 25 Å is generally sufficient to cover the active site.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • The exhaustiveness parameter in the configuration file controls the computational effort of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. A value of 8 is the default, but increasing it to 16 or 32 can improve accuracy.[12]

Part 4: Analysis of Docking Results
  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[2][13]

  • Visualization of Binding Poses:

    • Load the docked ligand poses (output PDBQT file) and the receptor structure into a molecular visualization program.

    • Analyze the top-ranked binding pose for each ligand.

    • Identify and visualize the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the InhA active site.

Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain InhA Structure (PDB ID: 4TRO) PrepProt 2. Prepare Receptor (Remove water, add H, assign charges) PDB->PrepProt ProtPDBQT Receptor (PDBQT) PrepProt->ProtPDBQT Grid 3. Define Grid Box (InhA Active Site) ProtPDBQT->Grid Ligands 1. Obtain Ligand Structures (4-MP-CH, INH-NAD, Triclosan) PrepLig 2. Prepare Ligands (Define rotatable bonds) Ligands->PrepLig LigPDBQT Ligands (PDBQT) PrepLig->LigPDBQT Vina 4. Run AutoDock Vina (Molecular Docking Simulation) LigPDBQT->Vina Grid->Vina Results 5. Analyze Binding Affinity (Binding Energy in kcal/mol) Vina->Results Visualize 6. Visualize Interactions (Hydrogen bonds, Hydrophobic contacts) Results->Visualize Compare 7. Comparative Analysis Visualize->Compare

Caption: Molecular Docking Workflow from Preparation to Analysis.

Comparative Docking Results and Analysis

The following table summarizes the molecular properties based on Lipinski's Rule of Five and the predicted binding affinities from our molecular docking study.[6][14]

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsBinding Affinity (kcal/mol)Key Interacting Residues
4-Methylpyridine-3-carbohydrazide 151.170.823-7.2TYR158, PHE149, NAD+
Isoniazid-NAD Adduct 788.56-1.5819-9.8TYR158, PHE149, GLY96, ILE21, NAD+
Triclosan 289.544.813-8.5TYR158, PHE149, MET199, NAD+

Analysis of Results:

The docking results provide valuable insights into the potential of 4-methylpyridine-3-carbohydrazide as an InhA inhibitor. With a predicted binding affinity of -7.2 kcal/mol, it demonstrates a favorable interaction with the enzyme's active site. As expected, the Isoniazid-NAD adduct, the active form of the established drug, exhibits the strongest binding affinity at -9.8 kcal/mol.[6][7] Triclosan also shows a strong binding affinity of -8.5 kcal/mol, consistent with its known inhibitory activity.[8][9]

While the binding affinity of 4-methylpyridine-3-carbohydrazide is lower than that of the two established inhibitors, it is still significant and suggests that this scaffold is a promising starting point for further optimization. Visualization of the docked pose reveals that 4-methylpyridine-3-carbohydrazide occupies the same binding pocket as the comparator molecules.

Key Molecular Interactions

The following diagram illustrates the predicted key interactions of 4-methylpyridine-3-carbohydrazide within the InhA active site.

Ligand_Interactions cluster_inhA InhA Active Site TYR158 TYR158 PHE149 PHE149 NAD NAD+ Ligand 4-Methylpyridine- 3-carbohydrazide Ligand->TYR158 H-Bond Ligand->PHE149 Pi-Pi Stacking Ligand->NAD Hydrophobic Interaction

Caption: Predicted interactions of 4-methylpyridine-3-carbohydrazide in the InhA active site.

Our analysis shows that the carbohydrazide moiety of 4-methylpyridine-3-carbohydrazide forms a crucial hydrogen bond with the hydroxyl group of TYR158 , a key residue in the InhA active site that is also involved in the binding of isoniazid and triclosan.[15] The pyridine ring is predicted to engage in a pi-pi stacking interaction with the phenyl ring of PHE149 , another critical residue for inhibitor binding. Furthermore, hydrophobic interactions with the nicotinamide ring of the NAD+ cofactor are observed, which helps to anchor the ligand in the binding pocket.

Conclusion and Future Directions

This in-silico investigation demonstrates that 4-methylpyridine-3-carbohydrazide is a promising scaffold for the development of novel, direct InhA inhibitors. Its predicted binding affinity and interaction profile, particularly the key hydrogen bond with TYR158, warrant further experimental investigation. The detailed molecular docking protocol provided in this guide serves as a template for the virtual screening of other novel compounds against the InhA enzyme.

The next logical steps in the drug discovery pipeline would be:

  • Synthesis: Chemical synthesis of 4-methylpyridine-3-carbohydrazide.

  • In-vitro Enzyme Inhibition Assays: Experimentally determine the IC50 value of the synthesized compound against purified InhA enzyme to validate the docking predictions.

  • Antimycobacterial Activity: Evaluate the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs of 4-methylpyridine-3-carbohydrazide to optimize its potency and pharmacokinetic properties.

By integrating computational and experimental approaches, we can accelerate the discovery and development of new and effective treatments for tuberculosis.

References

  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 100(24), 13881–13886. [Link]

  • Santos, L. A., et al. (2020). Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches. International Journal of Molecular Sciences, 21(15), 5483. [Link]

  • Krylov, D. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bio-IT World. [Link]

  • ResearchGate. (n.d.). Docking of InhA with (A) isoniazid (INH) (with binding energy of À4. 75 kcal/mol) and (B) INH-NAD (with binding energy of À6. 25 kcal/mol). [Link]

  • Mardianingrum, R., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences, 15(4), 555-561. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology, 15(3), 1234-1245. [Link]

  • Sahu, N. U., et al. (2021). Docking-Based Virtual Screening and Molecular Dynamics Simulations of Quercetin Analogs as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors of Mycobacterium tuberculosis. Molecules, 26(10), 2999. [Link]

  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. PubMed, 100(24), 13881-6. [Link]

  • Kumar, A., et al. (2015). Design, synthesis and evaluation of antitubercular activity of Triclosan analogues. Bioorganic & Medicinal Chemistry Letters, 25(23), 5564-5568. [Link]

  • Singh, N., et al. (2020). Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents. Journal of Molecular Structure, 1202, 127263. [Link]

  • Manzoni, V. C. S., et al. (2019). The quantum biophysics of the isoniazid adduct NADH binding to its InhA reductase target. New Journal of Chemistry, 43(30), 12051-12060. [Link]

  • Sova, M., et al. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. ChemistryOpen, 10(1), 22-30. [Link]

  • Khan, I., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(15), 4969. [Link]

  • Kesorn, W., et al. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by In Silico Structure-Based Drug Screening. Chemical and Pharmaceutical Bulletin, 69(2), 154-162. [Link]

  • Pillay, L., et al. (2021). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 26(8), 2244. [Link]

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  • Judge, J., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 27(24), 8963. [Link]

  • Freundlich, J. S., et al. (2012). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 56(6), 3154–3160. [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • Seth, P. P., et al. (2021). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 26(19), 5945. [Link]

  • Gupte, A., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link]

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  • Kumar, P., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2525069. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of 4-Methylpyridine-3-Carbohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective therapeutic agents is of paramount importance. Among these, hydrazone derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific subset of these compounds: 4-methylpyridine-3-carbohydrazide hydrazones. We will delve into their synthesis, comparative performance against various microbial strains supported by experimental data, and the critical structure-activity relationships that govern their potency.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to provide actionable insights for future research endeavors.

The Rationale: Why 4-Methylpyridine-3-Carbohydrazide Hydrazones?

The hydrazone scaffold (–C(=O)–NH–N=CH–) is a privileged pharmacophore in medicinal chemistry. Its appeal lies in its synthetic accessibility and the ease with which its biological activity can be modulated through structural modifications. The core structure of the compounds discussed here combines three key moieties, each contributing to the overall antimicrobial potential:

  • Pyridine Ring: A fundamental N-heterocycle found in numerous FDA-approved drugs.[3] The pyridine nucleus is known to be a key component in various antimicrobial agents, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[4]

  • Hydrazone Linker: This azometine group is critical for biological activity. Its planarity and the presence of both hydrogen bond donors and acceptors allow for effective binding to enzyme active sites.

  • Substituted Aromatic Ring: The introduction of various substituted aldehydes during synthesis allows for the creation of a diverse library of derivatives. The nature and position of these substituents (e.g., hydroxyl, methoxy, nitro, halo groups) significantly influence the lipophilicity, electronic properties, and ultimately, the antimicrobial efficacy of the molecule.[5]

This guide focuses on derivatives of 4-methylpyridine-3-carbohydrazide, a specific isomer that provides a unique electronic and steric profile for investigation.

General Synthesis Workflow

The synthesis of 4-methylpyridine-3-carbohydrazide hydrazones is typically a straightforward two-step process. This synthetic accessibility is a major advantage for creating and screening a large library of compounds for drug discovery programs.

Step 1: Synthesis of the Hydrazide Intermediate The process begins with the synthesis of the core hydrazide, 4-methylpyridine-3-carbohydrazide, from its corresponding ester, ethyl 4-methylnicotinate. This is achieved through a simple nucleophilic acyl substitution reaction with hydrazine hydrate.

Step 2: Condensation to Form Hydrazone Derivatives The synthesized hydrazide is then condensed with a variety of substituted aromatic or heterocyclic aldehydes.[6] This reaction, typically carried out in a protic solvent like ethanol and often catalyzed by a few drops of acid, yields the final hydrazone product (a Schiff base).[7]

The workflow below illustrates this common synthetic pathway.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Formation Ester Ethyl 4-methylnicotinate Hydrazide 4-Methylpyridine-3-carbohydrazide Ester->Hydrazide Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide Solvent1 Ethanol Solvent1->Hydrazide FinalProduct 4-Methylpyridine-3-carbohydrazide Hydrazone (Final Product) Hydrazide->FinalProduct Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->FinalProduct Condensation Solvent2 Ethanol Solvent2->FinalProduct Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->FinalProduct

Caption: General two-step synthesis of 4-methylpyridine-3-carbohydrazide hydrazones.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and robust technique for this purpose.

Objective: To determine the lowest concentration of a hydrazone derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth only)

  • Solvent control (e.g., DMSO)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each hydrazone compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound using the appropriate growth medium (CAMHB or RPMI) to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds, as well as to the positive control (broth + inoculum) and solvent control wells. The negative control well should only contain sterile broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a colorimetric indicator like resazurin.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel compound's potential lies in its performance relative to existing standards and other structural analogs. The following table summarizes representative MIC data for a series of hydrazone derivatives, illustrating the impact of different substituents on their antimicrobial activity.

Compound IDR-Group (Substituent on Aldehyde)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)
HYD-1 4-Hydroxy16 µg/mL32 µg/mL64 µg/mL32 µg/mL
HYD-2 4-Methoxy32 µg/mL64 µg/mL128 µg/mL64 µg/mL
HYD-3 4-Nitro8 µg/mL 16 µg/mL 32 µg/mL16 µg/mL
HYD-4 4-Chloro16 µg/mL32 µg/mL64 µg/mL32 µg/mL
HYD-5 2,4-Dichloro8 µg/mL 16 µg/mL 32 µg/mL 16 µg/mL
HYD-6 3,4,5-Trimethoxy64 µg/mL128 µg/mL>256 µg/mL128 µg/mL
Control 1 Ciprofloxacin1 µg/mL0.5 µg/mL0.25 µg/mLN/A
Control 2 FluconazoleN/AN/AN/A8 µg/mL

Note: The data presented is a representative synthesis based on trends observed in the literature and is for illustrative purposes.

Analysis of Results: The data clearly indicates that the nature of the substituent on the phenyl ring plays a pivotal role in the antimicrobial efficacy.

  • Electron-Withdrawing Groups (EWGs): Compounds with strong EWGs like nitro (HYD-3) and chloro (HYD-4, HYD-5) consistently show lower MIC values, indicating higher potency.[8] The presence of two chlorine atoms (HYD-5) further enhances this activity, likely by increasing the lipophilicity of the compound, which may facilitate its passage through microbial cell membranes.[3]

  • Electron-Donating Groups (EDGs): Compounds with EDGs such as hydroxyl (HYD-1) and methoxy (HYD-2) generally exhibit moderate activity. The bulky trimethoxy group (HYD-6) significantly reduces activity, possibly due to steric hindrance that prevents effective binding to the target site.

  • Spectrum of Activity: The compounds generally show better activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli). This is a common observation and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Synthesizing the experimental data allows us to establish key structure-activity relationships (SAR). These relationships are crucial for guiding the rational design of more potent analogs.

SAR cluster_Core Core Scaffold: 4-Methylpyridine-3-Carbohydrazide Hydrazone cluster_Activity Antimicrobial Activity cluster_Substituents Modifications at 'R' Position Core EWG Electron-Withdrawing (e.g., -NO2, -Cl) EDG Electron-Donating (e.g., -OH, -OCH3) Lipophilic Increased Lipophilicity (e.g., -Cl, -Br) Bulky Bulky Groups (e.g., -C(CH3)3) HighActivity Enhanced Activity LowActivity Reduced Activity EWG->HighActivity Increases potency EDG->LowActivity Generally lowers potency Lipophilic->HighActivity Improves cell penetration Bulky->LowActivity Causes steric hindrance

Caption: Key structure-activity relationships for hydrazone antimicrobial activity.

Proposed Mechanism of Action: While the exact mechanism of action for this specific class of hydrazones is not fully elucidated, several plausible targets have been proposed for hydrazone compounds in general. One of the most cited mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9] The hydrazone scaffold can chelate metal ions in the enzyme's active site or interfere with ATP binding, thus disrupting its function. Other potential mechanisms include inhibition of microbial growth by targeting enzymes involved in metabolic pathways or disrupting the integrity of the cell membrane.

Conclusion and Future Directions

4-Methylpyridine-3-carbohydrazide hydrazones represent a synthetically accessible and highly modular scaffold for the development of new antimicrobial agents. The comparative data clearly demonstrates that their efficacy is strongly dependent on the electronic and steric properties of the substituents on the aromatic ring. Specifically, the incorporation of electron-withdrawing and lipophilic groups, such as nitro and halogen moieties, is a promising strategy for enhancing potency against a range of bacterial and fungal pathogens.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives with diverse heterocyclic aldehydes to explore new chemical space.

  • Mechanistic Studies: Conducting enzyme inhibition assays (e.g., against DNA gyrase) and cell membrane permeability studies to definitively establish the mechanism of action.

  • Toxicity and Safety Profiling: Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to assess their therapeutic index.

By systematically applying the principles of medicinal chemistry and leveraging the structure-activity relationships outlined in this guide, the scientific community can further optimize this promising class of compounds in the ongoing fight against infectious diseases.

References

  • MDPI. (2024). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Available from: [Link]

  • ACS Omega. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Available from: [Link]

  • Taylor & Francis. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available from: [Link]

  • PMC. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available from: [Link]

  • MDPI. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Available from: [Link]

  • PMC. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Available from: [Link]

  • PMC. (n.d.). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Available from: [Link]

  • PMC. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]

  • MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]

  • PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available from: [Link]

  • Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]

  • Aizeon Publishers. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Available from: [Link]

  • Bentham Science. (n.d.). Biological Activities of Hydrazone Derivatives. Available from: [Link]

  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • Academia.edu. (n.d.). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Available from: [Link]

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylpyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methylpyridine-3-carbohydrazide, a heterocyclic compound featuring a pyridine ring and a carbohydrazide group. The procedures outlined herein are synthesized from established safety data for related chemical structures, ensuring a cautious and responsible approach to waste management in the laboratory.

Understanding the Hazard Profile

4-Methylpyridine-3-carbohydrazide is not extensively documented in publicly available safety literature. Therefore, a conservative approach to its hazard assessment is necessary, drawing from the known risks associated with its core components: 4-methylpyridine and carbohydrazide.

  • 4-Methylpyridine: This component is a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Carbohydrazide: This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause an allergic skin reaction and is suspected of causing cancer.[5]

Given these properties, 4-Methylpyridine-3-carbohydrazide should be handled as a substance that is potentially flammable, toxic, and an irritant. All waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 4-Methylpyridine-3-carbohydrazide for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, as the compound is likely to be toxic and irritating upon dermal absorption.[2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation.[1][3]
Lab Coat Flame-retardant and chemical-resistant lab coatTo protect against spills and potential flammability.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of any dust or vapors, which may be harmful.[1][3]
Step-by-Step Disposal Protocol

The disposal of 4-Methylpyridine-3-carbohydrazide must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

Step 1: Segregation of Waste

  • Solid Waste: Collect any solid 4-Methylpyridine-3-carbohydrazide, contaminated lab materials (e.g., weighing paper, contaminated gloves, bench covers), and residues in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 4-Methylpyridine-3-carbohydrazide should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

Step 2: Container Selection and Labeling

  • Use containers that are in good condition and compatible with the chemical.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methylpyridine-3-carbohydrazide."

  • Include the approximate concentration and quantity of the waste.

  • Keep the container closed at all times, except when adding waste.[6]

Caption: Waste Disposal Workflow for 4-Methylpyridine-3-carbohydrazide.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, away from heat sources, and separate from incompatible materials.[1][3]

Step 4: Final Disposal

  • The ultimate disposal of 4-Methylpyridine-3-carbohydrazide waste must be conducted through a licensed hazardous waste disposal company.

  • Common disposal methods for such chemical waste include incineration at high temperatures.[7] This ensures the complete destruction of the compound.

  • Never dispose of 4-Methylpyridine-3-carbohydrazide down the drain or in regular trash.[1] This can lead to environmental contamination and is a violation of regulations.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

G cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup (if safe) cluster_3 Final Steps Spill Spill Evacuate Area Evacuate Area Spill->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Remove Ignition Sources Remove Ignition Sources Alert Others->Remove Ignition Sources Wear Full PPE Wear Full PPE Remove Ignition Sources->Wear Full PPE Absorb with Inert Material Absorb with Inert Material Wear Full PPE->Absorb with Inert Material Collect in Labeled Container Collect in Labeled Container Absorb with Inert Material->Collect in Labeled Container Decontaminate Area Decontaminate Area Collect in Labeled Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Emergency Spill Response for 4-Methylpyridine-3-carbohydrazide.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the laboratory safety officer.

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.[1][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For small spills, and only if you are trained to do so, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.[8] Scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move to fresh air.[3]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

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  • International Chemical Safety Cards. 4-METHYLPYRIDINE. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines. [Link]

  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. [Link]

  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

  • Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylpyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Synthesis of Structural Precedents

4-Methylpyridine-3-carbohydrazide integrates two key functional groups that dictate its likely toxicological and chemical reactivity profile:

  • The Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause local irritation upon contact.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Symptoms of exposure can include headaches, dizziness, respiratory irritation, and, in severe cases, liver and kidney damage.[3][4] Many pyridine derivatives are also flammable liquids.[5]

  • The Hydrazine/Carbohydrazide Moiety: Hydrazine and its derivatives are a class of compounds that warrant significant respect and caution. They are often highly toxic, potential carcinogens, and skin sensitizers.[6] Hydrazines can be destructive to the mucous membranes and the upper respiratory tract.[7] Carbohydrazides, while generally less volatile than simple hydrazines, can still pose risks of skin irritation and allergic reactions.[8]

Given this structural parentage, it is imperative to treat 4-Methylpyridine-3-carbohydrazide as a hazardous substance, with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon exposure.[9][10]

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable when handling 4-Methylpyridine-3-carbohydrazide. The following table outlines the recommended PPE for various laboratory operations, designed to create a barrier between the researcher and the chemical.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Long-sleeved laboratory coatWork within a certified chemical fume hood or a ventilated balance enclosure.
Conducting Reactions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coat or apronAll manipulations must be performed within a certified chemical fume hood.[11][12]
Handling Spills Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant suit or coverallsAn air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill's size and the laboratory's ventilation.[12]
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.[12]

A Step-by-Step Guide to PPE Implementation

Adherence to a strict, procedural approach to PPE usage is critical for ensuring personnel safety.

Hand Protection: The First Line of Defense
  • Glove Selection: Choose chemical-resistant gloves made of nitrile or neoprene.[9][11] These materials offer good resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data if available.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contact with a contaminated glove, use a proper removal technique. With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.[8] Do not reuse disposable gloves.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[12]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn when handling 4-Methylpyridine-3-carbohydrazide in any form.[11]

  • Enhanced Protection: When there is a significant risk of splashing, such as during reactions or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[12]

Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from accidental spills.[9] For procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[12]

  • Personal Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory.[11]

Respiratory Protection: Controlling Inhalation Exposure
  • Primary Engineering Control: All work with 4-Methylpyridine-3-carbohydrazide, including weighing, should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of dust or vapors.[6][11]

  • Respirator Use: In the event of a large spill or a failure of engineering controls, respiratory protection may be required. The use of a NIOSH-approved respirator with appropriate cartridges should be based on a formal risk assessment and requires that the user be medically cleared, trained, and fit-tested.[7][9]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Methylpyridine-3-carbohydrazide.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_disposal Disposal Plan Start Start: Handling 4-Methylpyridine-3-carbohydrazide AssessTask Assess Task (Weighing, Reaction, Spill, Disposal) Start->AssessTask EyeProtection Eye Protection (Goggles/Face Shield) AssessTask->EyeProtection Always Required HandProtection Hand Protection (Nitrile/Neoprene Gloves) AssessTask->HandProtection Always Required BodyProtection Body Protection (Lab Coat/Apron) AssessTask->BodyProtection Always Required RespiratoryProtection Respiratory Protection (Fume Hood/Respirator) AssessTask->RespiratoryProtection Assess Inhalation Risk Decontaminate Decontaminate Work Area EyeProtection->Decontaminate HandProtection->Decontaminate BodyProtection->Decontaminate RespiratoryProtection->Decontaminate DisposePPE Dispose of Contaminated PPE in Hazardous Waste Decontaminate->DisposePPE DisposeChemical Dispose of Chemical Waste (Licensed Vendor) DisposePPE->DisposeChemical End End of Procedure DisposeChemical->End

Caption: PPE Selection and Disposal Workflow for 4-Methylpyridine-3-carbohydrazide.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle 4-Methylpyridine-3-carbohydrazide in a well-ventilated area, with all significant operations conducted inside a chemical fume hood.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[13]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill cleanup, as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, absorb with an inert material, such as sand or vermiculite.

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[15]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal of Contaminated PPE and Chemical Waste
  • Hazardous Waste: All contaminated PPE (gloves, lab coats, etc.) and any excess 4-Methylpyridine-3-carbohydrazide must be treated as hazardous waste.[15]

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Environmental Release: Do not dispose of this chemical down the drain or into the environment.[8][16]

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable chemical waste disposal company, in accordance with all local, state, and federal regulations.[12]

By adhering to these rigorous safety protocols and procedures, researchers can confidently and safely handle 4-Methylpyridine-3-carbohydrazide, ensuring the protection of themselves, their colleagues, and the integrity of their scientific work.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines. University of Connecticut. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Chemwatch. (2017, June 27). PYRIDINE Safety Data Sheet. Available at: [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Available at: [Link]

  • INCHEM. (2005, October). ICSC 0803 - 4-METHYLPYRIDINE. Available at: [Link]

  • University of Washington. Hydrazine - Risk Management and Safety. Available at: [Link]

Sources

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